4-(4-Amino-2-chlorophenoxy)benzonitrile
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Overview
Description
4-(4-Amino-2-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H9ClN2O. It is a derivative of benzonitrile, characterized by the presence of an amino group and a chlorine atom on the phenoxy ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-chlorophenoxy)benzonitrile typically involves the reaction of 4-amino-2-chlorophenol with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-chlorophenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Amino-2-chlorophenoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-2-methylphenoxy)benzonitrile
- 4-(4-Amino-2-fluorophenoxy)benzonitrile
- 4-(4-Amino-2-bromophenoxy)benzonitrile
Uniqueness
4-(4-Amino-2-chlorophenoxy)benzonitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. This makes it particularly useful in specific reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H9ClN2O |
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Molecular Weight |
244.67 g/mol |
IUPAC Name |
4-(4-amino-2-chlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H9ClN2O/c14-12-7-10(16)3-6-13(12)17-11-4-1-9(8-15)2-5-11/h1-7H,16H2 |
InChI Key |
QSZHEJLSQHKYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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